Cas no 2090149-79-2 (6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide)
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide Chemical and Physical Properties
Names and Identifiers
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- 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
- F1907-1766
- starbld0013983
- 6-fluoro-1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-ol
- AKOS026707178
- 2090149-79-2
- 1H-2,1-Benzothiazin-4-ol, 6-fluoro-3,4-dihydro-1-methyl-, 2,2-dioxide
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- Inchi: 1S/C9H10FNO3S/c1-11-8-3-2-6(10)4-7(8)9(12)5-15(11,13)14/h2-4,9,12H,5H2,1H3
- InChI Key: HRHWBKJAXLSHNE-UHFFFAOYSA-N
- SMILES: S1(CC(C2C=C(C=CC=2N1C)F)O)(=O)=O
Computed Properties
- Exact Mass: 231.03654252g/mol
- Monoisotopic Mass: 231.03654252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.491±0.06 g/cm3(Predicted)
- Boiling Point: 379.9±52.0 °C(Predicted)
- pka: 12.49±0.20(Predicted)
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F278731-100mg |
6-Fluoro-4-hydroxy-1-methyl-3,4-dihydro-1h-benzo[c][1,2]thiazine 2,2-dioxide |
2090149-79-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F278731-500mg |
6-Fluoro-4-hydroxy-1-methyl-3,4-dihydro-1h-benzo[c][1,2]thiazine 2,2-dioxide |
2090149-79-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | F278731-1g |
6-Fluoro-4-hydroxy-1-methyl-3,4-dihydro-1h-benzo[c][1,2]thiazine 2,2-dioxide |
2090149-79-2 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-1766-0.25g |
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide |
2090149-79-2 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-1766-0.5g |
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide |
2090149-79-2 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-1766-1g |
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide |
2090149-79-2 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-1766-2.5g |
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide |
2090149-79-2 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-1766-5g |
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide |
2090149-79-2 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-1766-10g |
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide |
2090149-79-2 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Comprehensive Overview of 6-Fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS No. 2090149-79-2)
The compound 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS No. 2090149-79-2) is a fluorinated heterocyclic derivative with a unique structural framework. Its molecular formula, C10H10FNO3S, highlights the presence of a fluoro substituent, a hydroxy group, and a 1,2-thiazine core, which collectively contribute to its potential applications in pharmaceutical and material sciences. Researchers and industry professionals are increasingly interested in this compound due to its bioactive properties and structural versatility, making it a subject of ongoing studies in drug discovery and organic synthesis.
One of the key features of 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is its sulfone moiety, which enhances its stability and reactivity in various chemical environments. This characteristic aligns with current trends in green chemistry, where sustainable and efficient synthetic methods are prioritized. The compound's fluorine atom further amplifies its relevance, as fluorinated compounds are widely explored for their ability to improve pharmacokinetic properties in medicinal chemistry. Users searching for "fluorinated heterocycles" or "sulfone derivatives in drug design" will find this compound particularly intriguing.
In the context of AI-driven drug discovery, 6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide has garnered attention as a potential scaffold for machine learning-based molecular optimization. Its structural complexity and functional groups make it a candidate for virtual screening and QSAR modeling, addressing the growing demand for computational chemistry tools in modern research. Additionally, its hydrogen-bonding capacity and lipophilicity are critical parameters for researchers investigating "drug-likeness predictors" or "fragment-based drug discovery."
The synthesis of CAS No. 2090149-79-2 typically involves multi-step reactions, including cyclization and oxidation processes, which are frequently discussed in forums focusing on organic synthesis challenges. Recent advancements in catalytic fluorination techniques have also sparked interest in optimizing its production, catering to queries like "efficient fluorination methods 2024." Moreover, its potential as a building block for high-value intermediates aligns with industry needs for scalable and cost-effective chemical solutions.
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